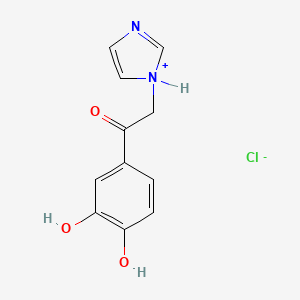

N-(3,4-Dihydroxyphenacyl)imidazole hydrochloride

CAS No.: 73932-41-9

Cat. No.: VC18456110

Molecular Formula: C11H11ClN2O3

Molecular Weight: 254.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73932-41-9 |

|---|---|

| Molecular Formula | C11H11ClN2O3 |

| Molecular Weight | 254.67 g/mol |

| IUPAC Name | 1-(3,4-dihydroxyphenyl)-2-(1H-imidazol-1-ium-1-yl)ethanone;chloride |

| Standard InChI | InChI=1S/C11H10N2O3.ClH/c14-9-2-1-8(5-10(9)15)11(16)6-13-4-3-12-7-13;/h1-5,7,14-15H,6H2;1H |

| Standard InChI Key | YWTRHFTWSLBXIX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)C[NH+]2C=CN=C2)O)O.[Cl-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

N-(3,4-Dihydroxyphenacyl)imidazole hydrochloride has the molecular formula C₁₁H₁₁ClN₂O₃ and a molecular weight of 254.67 g/mol. The International Union of Pure and Applied Chemistry (IUPAC) designates it as 3',4'-dihydroxy-2-(1-imidazolyl)-acetophenone hydrochloride, reflecting the presence of hydroxyl groups at the 3' and 4' positions of the phenyl ring, an imidazole substituent, and a ketone linkage . The hydrochloride salt form improves aqueous stability, a critical factor for in vitro and in vivo applications.

Synthesis and Characterization

Synthetic Pathways

The synthesis of N-(3,4-Dihydroxyphenacyl)imidazole hydrochloride involves a multi-step sequence beginning with the formation of the imidazole core. A typical route includes:

-

Condensation Reactions: Coupling 3,4-dihydroxyacetophenone with an imidazole derivative under basic conditions to form the phenacyl-imidazole backbone.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, enhancing solubility for biological testing.

-

Purification: Column chromatography or recrystallization to achieve >95% purity, as verified by high-resolution mass spectrometry (HRMS).

Analytical Validation

Nuclear Magnetic Resonance (NMR): ¹H NMR spectra of the compound show characteristic peaks at δ 7.51–7.40 ppm (imidazole protons), δ 6.90–8.20 ppm (aromatic protons from the phenyl group), and δ 3.30–3.20 ppm (O-CH₂ or S-CH₂ groups) . The absence of extraneous peaks confirms the absence of unreacted starting materials.

Infrared Spectroscopy (IR): Stretching vibrations at 3200–3500 cm⁻¹ (O-H and N-H), 1650 cm⁻¹ (C=O ketone), and 1550 cm⁻¹ (imidazole C=N) further validate the structure.

Future Directions and Applications

Pharmacokinetic Optimization

Current research gaps include the compound’s bioavailability and metabolic stability. Structural modifications, such as replacing the hydrochloride counterion with a more lipophilic group, could enhance blood-brain barrier penetration for neurological applications.

Targeted Drug Delivery Systems

Encapsulation within nanoparticles or conjugation to targeting ligands (e.g., folate) may improve its specificity for cancer cells, reducing off-target effects .

Collaborative Research Initiatives

Interdisciplinary efforts between synthetic chemists and pharmacologists are essential to advance this compound from preclinical studies to clinical trials. Priority areas include in vivo toxicity assessments and scalable synthesis protocols .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume